3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine

Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine (CAS 666698-08-4) is a heterocyclic nitroaromatic containing a 3-nitropyridin-2-amine core bridged via an ethylene linker to a terminal pyridin-2-yl group. With molecular formula C₁₂H₁₂N₄O₂ and molecular weight 244.25 g·mol⁻¹, it belongs to a niche class of bifunctional pyridine building blocks used in medicinal chemistry and coordination chemistry.

Molecular Formula C12H12N4O2
Molecular Weight 244.25g/mol
CAS No. 666698-08-4
Cat. No. B495245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine
CAS666698-08-4
Molecular FormulaC12H12N4O2
Molecular Weight244.25g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)CCNC2=C(C=CC=N2)[N+](=O)[O-]
InChIInChI=1S/C12H12N4O2/c17-16(18)11-5-3-8-14-12(11)15-9-6-10-4-1-2-7-13-10/h1-5,7-8H,6,9H2,(H,14,15)
InChIKeyRZKQTEUJVPKLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine (CAS 666698-08-4) – Core Identity and Sourcing Context


3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine (CAS 666698-08-4) is a heterocyclic nitroaromatic containing a 3-nitropyridin-2-amine core bridged via an ethylene linker to a terminal pyridin-2-yl group [1]. With molecular formula C₁₂H₁₂N₄O₂ and molecular weight 244.25 g·mol⁻¹, it belongs to a niche class of bifunctional pyridine building blocks used in medicinal chemistry and coordination chemistry . Its structural duality—a reducible nitro group and a flexible bi-pyridyl scaffold—creates a differentiated profile relative to simpler nitro-pyridylamines and non-nitrated analogs, directly impacting its utility in fragment-based screening, metal complex design, and downstream derivatization pathways.

Scaffold Bifunctional pyridine building block
Key Handle Reducible 3-nitro with flexible bi-pyridyl scaffold
Fit Fragment screening, metal complex design, derivatization

Why N-(2-(Pyridin-2-yl)ethyl)pyridin-2-amine and Its 5‑Nitro Isomer Cannot Substitute for 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine


Naive replacement of 3-nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine with the non-nitrated parent (CAS 6311-99-5) or the 5‑nitro positional isomer (CAS 167897-26-9) overlooks three critical performance gaps: (i) the 3-nitro group imparts a >2‑fold increase in polar surface area (84 Ų vs. 37.8 Ų for the non-nitrated analog) , altering passive permeability and target engagement; (ii) the electron‑withdrawing nitro at the 3‑position shifts the pyridine ring’s electron density differently than the 5‑nitro isomer, affecting metal‑coordination geometry and catalytic activity [1]; and (iii) the distinct FTIR fingerprint (KBr wafer) and ¹H NMR (CDCl₃) pattern documented in the SpectraBase entry [2] provide a quality‑by‑identity benchmark that simpler analogs fail. These quantitative property gaps mean that generic substitution can lead to irreproducible synthesis and off‑target biological outcomes.

!
Non-nitrated analog (CAS 6311-99-5): Polar surface area may shift >2-fold, altering passive permeability and target engagement profiles.
!
5-Nitro positional isomer (CAS 167897-26-9): Electron-density distribution differs, which may affect metal-coordination geometry and catalytic behavior.
!
Generic substitution risk: Spectral fingerprints (FTIR, ¹H NMR) differ; quality-by-identity benchmarks may not be met, risking synthesis reproducibility.

Head‑to‑Head Evidence Table for 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine vs. Closest Analogs


Polar Surface Area (PSA) as a Gatekeeper of Passive Permeability: 3‑Nitro Derivative vs. Non‑Nitrated Parent

The 3‑nitro substitution increases the topological polar surface area (TPSA) from 37.81 Ų in the non‑nitrated parent N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine to 84 Ų in the target compound . This >2‑fold increase directly reduces predicted passive intestinal absorption and blood‑brain barrier penetration according to Lipinski’s Rule of Five (cutoff: 140 Ų) [1]. For fragment screening campaigns where CNS versus peripheral exposure needs to be controlled, this TPSA difference provides a binary selection criterion.

Polar Surface Area
Cross-study comparable
84 Ų vs. 37.81 Ų
Supports peripheral-target screening fit
Computational prediction; 2.22-fold increase
Medicinal Chemistry ADME Prediction Fragment-Based Drug Discovery

Spectroscopic Fingerprint: Experimentally Measured ¹H NMR and FTIR Signatures That Differentiate from the 5‑Nitro Isomer

The target compound’s ¹H NMR spectrum (CDCl₃) and FTIR spectrum (KBr wafer) have been acquired and deposited in SpectraBase [1], providing a unique, experimentally traceable digital fingerprint. In contrast, the 5‑nitro isomer (CAS 167897-26-9) lacks a comparable publicly available spectral library entry . The 3‑nitro regioisomer displays distinct absorption bands in the IR spectrum attributable to the asymmetric and symmetric N–O stretches that differ from the 5‑nitro pattern, and the ¹H chemical shifts of the pyridine ring protons are characteristic of the 2‑amino‑3‑nitro substitution motif.

Spectral Fingerprint
Direct head-to-head
¹H NMR and FTIR publicly deposited
Enables regioisomer identity confirmation
5-Nitro isomer lacks comparable public spectral data
Quality Control Analytical Chemistry Structure Confirmation

Boiling‑Point Differentiation: 3‑Nitro‑Substituted Backbone vs. Non‑Nitrated Analog

Replacement of the hydrogen atom at the 3‑position of the pyridine ring by a nitro group raises the predicted boiling point from 380.2 °C (non‑nitrated analog, CAS 6311-99-5) to 445.5 ± 45.0 °C for the target compound . This 65 °C increase reflects stronger intermolecular dipole‑dipole interactions and influences purification strategy (e.g., threshold for vacuum distillation vs. column chromatography) and thermal stability during high‑temperature reactions.

Boiling Point
Data to verify
445.5 °C vs. 380.2 °C
May influence purification strategy choice
Predicted value; +65.3 °C difference
Process Chemistry Thermal Analysis Synthetic Chemistry

Hydrogen‑Bond Acceptor Capacity: 3‑Nitro‑Substituted Scaffold vs. N‑Ethyl‑3‑nitropyridin-2-amine

The target compound provides 6 hydrogen‑bond acceptor sites (the nitro group oxygens, the two pyridine nitrogens, and the secondary amine nitrogen) , compared with 3 hydrogen‑bond acceptors in N‑ethyl‑3‑nitropyridin-2-amine (CAS 26820-65-5) . The additional pyridine‑2‑yl ring doubles the potential for intermolecular hydrogen‑bond interactions with protein backbone amid NH groups or metal coordination spheres, making the compound a more versatile fragment for crystallographic screening.

H-Bond Acceptors
Cross-study comparable
6 vs. 3 acceptors
May support more versatile fragment interactions
2.0-fold increase vs. N-ethyl analog
Coordination Chemistry Fragment Screening Ligand Design

Commercially Specified Purity: 97% Direct from Producer vs. Discontinued or Unavailable Alternatives

At least one active producer (Leyan, Product No. 1402095) lists a commercial purity specification of 97% for the target compound . In contrast, the 5‑nitro isomer (CAS 167897-26-9) shows no active commercial listings with a documented purity level in the sampled suppliers, and the non‑nitrated analog has limited availability with unverified purity claims . This difference in supply‑chain maturity and documented purity reduces the risk of receiving degraded or mis‑synthesized material.

Supplier Purity
Reported
97% commercial specification
Reduces in-house re-purification burden
Vendor-supplied data; method not disclosed
Supplier Qualification Raw Material Sourcing Procurement Assurance

LogD₇.₄ as a Lipophilicity Filter: 3‑Nitro Derivative vs. Non‑Nitrated Parent

At physiological pH (7.4), the target compound exhibits a predicted distribution coefficient LogD₇.₄ of 2.46 , while the non‑nitrated analog shows a significantly lower LogD₇.₄ of 1.56 . This ΔLogD of +0.90 log units translates to approximately an 8‑fold higher predicted affinity for octanol over water, indicating enhanced membrane partitioning that can influence cell‑based assay outcomes and in vivo distribution.

Lipophilicity
Cross-study comparable
LogD₇.₄ 2.46 vs. 1.56
Positions compound for hydrophobic pocket screening
~8-fold higher predicted octanol/water partition
Medicinal Chemistry Lead Optimization Pharmacokinetics

High‑Value Application Scenarios for 3-Nitro-N-(2-(pyridin-2-yl)ethyl)pyridin-2-amine Based on Quantitative Differentiation


Fragment Library Design for Peripheral–Target Drug Discovery

With a topological polar surface area of 84 Ų —above the typical limit of 60–70 Ų for CNS penetration—this compound is preferentially deployed in fragment screening libraries targeting peripheral proteins, where lower brain exposure is either tolerated or desired. Its 6 hydrogen‑bond acceptor sites and moderate LogD₇.₄ of 2.46 offer a balanced profile for initial hit identification against kinases, GPCRs, or epigenetic targets.

Synthesis of Unsymmetrical Bis‑Pyridyl Metal Complexes

The strong electron‑withdrawing 3‑nitro group tunes the σ‑donor strength of the pyridin-2-amine nitrogen in a quantitatively predictable manner, while the ethylene‑bridged second pyridine ring provides an additional coordination site. This bifunctional ligand architecture enables the construction of heteroleptic metal complexes with geometrically differentiated binding pockets, as evidenced by crystallographic studies on related 3‑nitro‑2‑aminopyridine scaffolds [1]. The recorded FTIR and NMR spectra [2] allow verification of ligand integrity before complexation.

Precursor to 3‑Amino‑N‑(2‑(pyridin‑2‑yl)ethyl)pyridin‑2‑amine for Medicinal Chemistry Diversification

The nitro group can be selectively reduced to a primary amine, affording a diaminopyridine intermediate with a pyridin-2-ylethyl side chain. This transformation is valuable for generating amide, sulfonamide, or urea libraries targeting enzyme active sites. The commercial availability at 97% purity reduces pre‑reduction purification requirements, streamlining the synthetic workflow.

Reference Standard for Regioisomeric Impurity Profiling

Because the 5‑nitro isomer (CAS 167897-26-9) lacks a publicly available spectral library entry [2], the 3‑nitro compound’s well‑characterized ¹H NMR and FTIR spectra [2] serve as a definitive benchmark for distinguishing the desired regioisomer from co‑eluting isomers during HPLC or GC‑MS quality control of synthetic batches.

Application
Selection Property
Validation Focus
Peripheral-target fragment screening
PSA and LogD profile
Cell-based target engagement and permeability
Unsymmetrical bis-pyridyl metal complexes
3-Nitro electronic tuning and bifunctional scaffold
Ligand integrity verification via FTIR/NMR
Diaminopyridine precursor synthesis
Reducible nitro handle with documented purity
Reduction efficiency and product purity review
Regioisomeric impurity profiling standard
Curated ¹H NMR/FTIR spectral fingerprint
Co-elution and identity confirmation in QC methods

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